(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma.
Relevance: Both BI 894416 and N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide share a tert-butyl substituted pyrazole moiety as a core structural feature.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 1342561 is another potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma.
Relevance: Similar to BI 894416, BI 1342561 also shares the tert-butyl substituted pyrazole moiety with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.
Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF. This compound has been studied for its potential in treating melanoma brain metastases.
Relevance: CCT196969 shares a tert-butyl substituted pyrazole core with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.
Compound Description: This compound serves as a crucial starting material for the synthesis of various imidazobenzoxazinyl acetic acids and esters, some of which have been investigated for potential COX-2 inhibitory activity.
Relevance: This compound exhibits structural similarity to N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide due to the presence of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin moiety.
Compound Description: This compound, alongside (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, was synthesized from o-aminophenol and maleic anhydride and utilized in the preparation of various Mannich bases. These derivatives were subsequently evaluated for their antibacterial activity.
Relevance: This compound shares the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core structure with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.
Compound Description: Similar to (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, this compound was synthesized from o-aminophenol and maleic anhydride and used in the preparation of various Mannich bases that were assessed for antibacterial activity.
Relevance: It also shares the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core structure with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, but with a chlorine substituent at the 6-position of the benzoxazinone ring.
Compound Description: This compound served as the lead compound in a structure-based design strategy aimed at developing potent inhibitors of p38 mitogen-activated protein (MAP) kinase.
Relevance: While not sharing a direct core structure, compound 1 falls within the broader category of heterocyclic compounds with potential kinase inhibitory activity, similar to the potential target profile of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.
Compound Description: This compound emerged as a potent p38 MAP kinase inhibitor with superior suppression of tumor necrosis factor-alpha (TNF-alpha) production in human whole blood cells. It also demonstrated significant in vivo efficacy in a rat model of collagen-induced arthritis.
Relevance: Compound 25 shares a tert-butyl substituent and a pyrazole moiety with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, and further emphasizes the exploration of kinase inhibitory activity within this class of compounds.
2-methyl-4H-chromeno[3,4-d]oxazol-4-one
Compound Description: This compound was used as a building block in the synthesis of 2,9-dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one, a new compound that exhibited significant anti-lipid peroxidation activity.
Relevance: It serves as a simpler analog of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core structure found in N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.
Compound Description: This compound is an intermediate in the synthesis of 2-methyl-8-nitro-4H-chromeno[3,4-d]oxazol-4-one. It exhibited interesting soybean lipoxygenase inhibition activity (IC50 = 55 μM).
Relevance: This compound can be considered as a simplified analog of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide as it contains a similar heterocyclic core with an acetamide substituent.
2-methyl-8-nitro-4H-chromeno[3,4-d]oxazol-4-one
Compound Description: This compound is an intermediate in the synthesis of 2,9-dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one. It displayed soybean lipoxygenase inhibition activity (IC50 = 27 μM).
Relevance: It shares a similar heterocyclic core with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.
Compound Description: Flumioxazin is a registered aquatic herbicide known for its efficacy and selectivity against target and nontarget floating plants. It has been compared with sulfentrazone for phytotoxicity on soybean varieties.
Relevance: Flumioxazin shares the 3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl moiety with the target compound N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.
Compound Description: This compound is a first active ingredient used in a pharmaceutical product, kit, or composition for treating respiratory diseases. It's often combined with a second active ingredient, such as a non-steroidal glucocorticoid receptor agonist, antioxidant, or various other agents.
Relevance: This compound features both a 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core (with a hydroxy substituent at position 5) and a 1-methyl-1H-pyrazol-4-yl group, making it structurally related to N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.